molecular formula C25H27N3O3S2 B2672104 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 865655-21-6

2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B2672104
CAS No.: 865655-21-6
M. Wt: 481.63
InChI Key: UIWQNNDSUZANQZ-UHFFFAOYSA-N
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Description

2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). Its primary research value lies in the targeted disruption of the JAK-STAT signaling pathway , a critical cascade for cytokine and growth factor-mediated cellular processes including proliferation, differentiation, and immune response. Dysregulation of JAK2, particularly through the V617F mutation, is a well-characterized driver in myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis. Consequently, this compound serves as an essential pharmacological probe for investigating the pathogenesis of these hematological malignancies and for evaluating the efficacy of JAK2-targeted therapeutic strategies in preclinical models . Beyond oncology, research with this inhibitor extends to autoimmune and inflammatory conditions, as the JAK-STAT pathway is central to the signaling of numerous inflammatory cytokines. Scientists utilize this tool compound to elucidate the specific contribution of JAK2 in disease models of rheumatoid arthritis, psoriasis, and other inflammatory states, providing a foundation for understanding mechanism of action and potential for combination therapies.

Properties

IUPAC Name

2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S2/c1-3-17-10-12-18(13-11-17)26-21(29)16-32-25-27-22-19-8-5-6-9-20(19)33-23(22)24(30)28(25)14-7-15-31-4-2/h5-6,8-13H,3-4,7,14-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWQNNDSUZANQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCOCC)SC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving sulfur-containing compounds and nitrogen sources under acidic or basic conditions.
  • Introduction of the Ethoxypropyl Group : This group is introduced via nucleophilic substitution reactions with appropriate halides.
  • Acetamide Functionalization : The final step involves the introduction of the acetamide moiety, which is crucial for enhancing biological activity.

The molecular formula of the compound is C21H26N2O2SC_{21}H_{26}N_2O_2S with a molecular weight of approximately 370.52 g/mol. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.

Biological Activity

Research indicates that thienopyrimidine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have shown that compounds with similar structures possess significant inhibitory effects on various cancer cell lines. For instance, compounds derived from thieno[3,2-d]pyrimidine have demonstrated potent activity against non-small cell lung cancer and triple-negative breast cancer .
  • Antiviral Properties : Some thienopyrimidine derivatives have been evaluated for their antiviral activities, showing promise against viral infections .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are common among thieno[3,2-d]pyrimidine derivatives .

Case Study 1: Antitumor Activity

In a study evaluating the antitumor efficacy of various thienopyrimidine derivatives, it was found that certain modifications in the side chains significantly enhanced their cytotoxic effects against cancer cell lines such as A549 and NCI-H1975. The most effective compounds exhibited IC50 values in the low nanomolar range .

CompoundIC50 (nM)Cancer Cell Line
B113NCI-H1975
B215A549
B320NCI-H460

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study highlighted how modifications to the ethoxypropyl group influenced the biological activity of thienopyrimidine derivatives. It was observed that introducing electron-withdrawing groups significantly increased inhibitory potency against EGFR kinase .

Case Study 3: Anti-inflammatory Potential

In vitro assays demonstrated that certain thieno[3,2-d]pyrimidine derivatives could inhibit nitric oxide production in macrophages stimulated by bacterial endotoxin. Notably, compounds with specific substitutions showed IC50 values as low as 0.9 µM for inhibiting prostaglandin E(2) production .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of the compound is C20H24N2O2SC_{20}H_{24}N_2O_2S with a molecular weight of approximately 364.54 g/mol. The synthesis typically involves multi-step organic reactions that introduce thio and acetamide functionalities critical for its biological activity. Key steps in the synthesis may include:

  • Formation of Thieno[3,2-d]pyrimidine Derivatives : The initial step often involves the synthesis of thieno derivatives through cyclization reactions.
  • Introduction of Ethoxypropyl Group : This step incorporates the ethoxypropyl moiety, enhancing solubility and bioactivity.
  • Thioether Formation : The introduction of sulfur via thioether formation is crucial for the compound's interaction with biological targets.
  • Acetamide Functionalization : Final acetamide attachment is performed under controlled conditions to yield the desired product.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines, including HeLa cells, with inhibition rates ranging from 28% to 44% in viability assays . The mechanism may involve apoptosis induction and disruption of cell cycle progression.

Antioxidant Activity

The compound's structure suggests potential antioxidant capabilities. Studies on related benzo derivatives indicate that they can scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases .

Antimicrobial Effects

There is emerging evidence supporting the antimicrobial properties of thieno-pyrimidine derivatives. Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents.

Case Studies

  • Cytotoxic Evaluation : A study evaluated a series of synthesized thieno-pyrimidine derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the ethoxypropyl group significantly influenced the potency against HeLa cells .
  • Antioxidant Studies : Research focused on related compounds demonstrated their ability to reduce oxidative stress markers in vitro, suggesting that modifications similar to those found in this compound could enhance antioxidant activity .

Chemical Reactions Analysis

Thioether Group Reactivity

The thioether (C–S–C) linkage in the compound is a site for oxidation and nucleophilic substitution:

Reaction Type Conditions Products References
Oxidation to Sulfoxide H2O2\text{H}_2\text{O}_2
, acidic or neutral conditions, 25–50°CSulfoxide derivative (increased polarity)
Oxidation to Sulfone H2O2\text{H}_2\text{O}_2
, prolonged heating or KMnO4\text{KMnO}_4
Sulfone derivative (enhanced electrophilicity)
Nucleophilic Substitution Alkyl halides or strong bases (e.g., NaH)Thioether replacement with new alkyl/aryl groups
  • Mechanistic Insight : Oxidation pathways are influenced by solvent polarity and temperature. The sulfoxide intermediate is often stabilized in aprotic solvents like DMSO.

Acetamide Group Reactivity

The acetamide moiety undergoes hydrolysis and condensation:

Reaction Type Conditions Products References
Acid-Catalyzed Hydrolysis HCl\text{HCl}
, reflux, 6–12 hCarboxylic acid and 4-ethylaniline
Base-Catalyzed Hydrolysis NaOH\text{NaOH}
, aqueous ethanolCarboxylate salt and amine byproduct
Condensation EDCI/HOBt, DMF, room temperatureAmide bond formation with carboxylic acids
  • Key Data : Hydrolysis rates depend on pH and substituent effects. The electron-withdrawing pyrimidinone ring accelerates hydrolysis under acidic conditions.

Pyrimidinone Ring Reactivity

The 4-oxo-3,4-dihydrothieno-pyrimidinone core participates in ring-opening and electrophilic substitution:

Reaction Type Conditions Products References
Ring-Opening Hydrolysis H2O\text{H}_2\text{O}
, 100°CThiouracil derivative and fragmented aromatic system
Electrophilic Aromatic Substitution NO2+\text{NO}_2^+
, H2SO4\text{H}_2\text{SO}_4
Nitro-substituted pyrimidinone
  • Structural Stability : The fused thieno-pyrimidinone ring exhibits moderate stability under acidic conditions but degrades under prolonged basic exposure .

Ethoxypropyl Substituent Reactivity

The 3-ethoxypropyl group undergoes ether cleavage and alkylation:

Reaction Type Conditions Products References
Ether Cleavage HI\text{HI}
, 110°CIodoalkane and phenolic byproducts
Alkylation K2CO3\text{K}_2\text{CO}_3
, DMF, alkyl halidesLonger-chain alkyl substituents
  • Synthetic Utility : Ether cleavage is a key step in modifying the alkyl chain for structure-activity relationship (SAR) studies.

Multi-Step Synthetic Pathways

The compound is synthesized via sequential reactions:

  • Thieno-pyrimidinone Core Formation : Cyclocondensation of thiouracil derivatives with substituted benzaldehydes under reflux (toluene, 8 h).

  • Thioether Formation : Nucleophilic substitution between a thiol intermediate and chloroacetamide (K2_2
    CO3_3
    , DMF, 60°C).

  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Yield Optimization :

  • Temperature control during cyclization improves yield (70–85%).

  • Chromatography resolves regioisomers formed during thioether coupling.

Stability and Degradation

  • pH Sensitivity : Stable in neutral buffers (pH 6–8) but degrades in strong acids/bases via acetamide hydrolysis and ring-opening .

  • Thermal Stability : Decomposes above 200°C, confirmed by TGA/DSC.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs reported in the evidence. Below is a comparative analysis:

Key Findings from Comparative Analysis

Structural Variations and Physicochemical Properties: The ethoxypropyl group in the target compound distinguishes it from analogs with methoxyphenyl () or chlorophenyl () substituents. This substitution likely increases hydrophobicity compared to polar groups like cyano () or hydroxyl (). The thioether-acetamide linkage is conserved across analogs, suggesting its critical role in molecular interactions, such as hydrogen bonding or metal chelation .

Synthetic Efficiency :

  • Yields for related compounds range from 85% () to 90.2% (), achieved via nucleophilic substitution of thiol-containing intermediates with chloroacetamide derivatives. The target compound’s synthesis may follow similar pathways, though optimized conditions for its bulky ethoxypropyl group could affect yields .

Biological Potential: Pyrimidine-thioacetamide derivatives in were synthesized for antimicrobial studies, though specific data for the target compound are absent.

Thermal Stability :

  • Melting points for analogs (e.g., 230–232°C in ) suggest moderate thermal stability, likely influenced by crystalline packing of aromatic systems. The target compound’s melting point remains uncharacterized in the evidence.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what critical reaction parameters must be controlled?

  • Methodological Answer : Multi-step synthesis typically involves coupling the benzo[4,5]thieno[3,2-d]pyrimidinone core with a thioacetamide derivative. Key steps include:

  • Thioether formation : Reaction of a mercapto intermediate with activated acetamide derivatives under basic conditions (e.g., triethylamine/TEA) .
  • Protection of reactive groups : Use of tert-butyldimethylsilyl (TBS) or other protecting groups to prevent side reactions during functionalization .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product. Critical parameters include temperature control (<40°C to prevent decomposition) and anhydrous conditions for moisture-sensitive steps .

Q. Which analytical techniques are most effective for characterizing structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and thioether linkage integrity. Aromatic protons in the benzo[4,5]thieno moiety typically appear as doublets in δ 7.5–8.5 ppm .
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and rule out isotopic impurities .
  • HPLC-PDA : Purity assessment with reverse-phase C18 columns (acetonitrile/water gradients) and UV detection at λ = 254 nm .

Q. What methodologies assess purity, and how are impurity profiles analyzed?

  • Methodological Answer :

  • Quantitative NMR (qNMR) : Uses internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify impurities below 0.1% .
  • LC-MS/MS : Identifies trace impurities (e.g., unreacted intermediates or oxidation byproducts) via fragmentation patterns .
  • Thermogravimetric analysis (TGA) : Detects residual solvents or moisture content that may affect biological assays .

Advanced Research Questions

Q. How can synthetic yield be optimized while maintaining stereochemical fidelity in the thioether linkage?

  • Methodological Answer :

  • Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for regioselective C–S bond formation, reducing side products .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates but require strict temperature control to avoid racemization .
  • In-line monitoring : FTIR or ReactIR to track reaction progress and terminate at optimal conversion .

Q. What experimental approaches investigate structure-activity relationships (SAR) in kinase inhibition studies?

  • Methodological Answer :

  • Kinase panel screening : Test against 50+ kinases (e.g., CK1, CDK2) to identify selectivity profiles. Use ATP-competitive assays with luminescent detection (ADP-Glo™) .
  • Molecular docking : Align the compound’s 3D structure (from X-ray crystallography or DFT calculations) with kinase active sites to rationalize substituent effects .
  • Alanine scanning mutagenesis : Replace key kinase residues (e.g., gatekeeper mutations) to validate binding interactions .

Q. How to resolve contradictions between in vitro potency and cellular activity data?

  • Methodological Answer :

  • Membrane permeability assays : Measure logP (octanol/water) and use Caco-2 cell monolayers to assess passive diffusion/efflux .
  • Metabolic stability testing : Incubate with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm intracellular target binding .

Q. How should metabolic stability studies be designed to evaluate pharmacokinetic potential?

  • Methodological Answer :

  • In vitro models : Human liver microsomes (HLM) or hepatocytes incubated at 37°C, with LC-MS quantification of parent compound depletion over time .
  • CYP inhibition assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Pharmacokinetic (PK) modeling : Use allometric scaling from rodent data to estimate human clearance and bioavailability .

Q. What in vivo models are appropriate for assessing therapeutic efficacy and toxicity?

  • Methodological Answer :

  • Xenograft models : Implant human colon cancer cells (e.g., HCT-116) into immunodeficient mice; monitor tumor volume and body weight post-administration .
  • Toxicokinetics : Dose escalation studies in rodents (OECD 420 guidelines) to determine MTD (maximum tolerated dose) and organ-specific toxicity (e.g., liver enzyme ALT/AST levels) .
  • Biomarker analysis : Measure plasma cytokine levels (e.g., IL-6, TNF-α) to assess immunomodulatory effects .

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